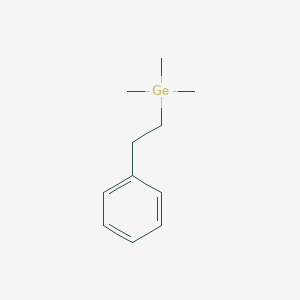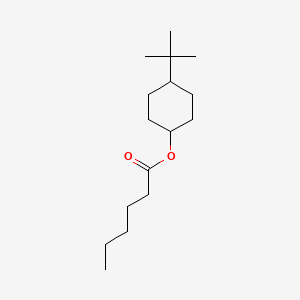
4-tert-Butylcyclohexyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylcyclohexyl hexanoate is an organic compound known for its applications in various industries, particularly in the field of fragrances. It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexane ring, and a hexanoate ester group is attached to the cyclohexyl ring. This compound is valued for its stability and unique olfactory properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butylcyclohexyl hexanoate typically involves the esterification of 4-tert-butylcyclohexanol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butylcyclohexyl hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-tert-butylcyclohexanone or hexanoic acid.
Reduction: Formation of 4-tert-butylcyclohexanol.
Substitution: Formation of various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
4-tert-Butylcyclohexyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential use in drug delivery systems due to its stability and lipophilicity.
Industry: Widely used in the fragrance industry for its pleasant odor and stability in formulations.
Mécanisme D'action
The mechanism of action of 4-tert-Butylcyclohexyl hexanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group interacts with specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its lipophilic nature allows it to interact with cell membranes and potentially modulate membrane-bound receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-tert-Butylcyclohexyl acetate
- 4-tert-Butylcyclohexanol
- 4-tert-Butylcyclohexanone
Uniqueness
4-tert-Butylcyclohexyl hexanoate is unique due to its specific ester group, which imparts distinct olfactory properties compared to other similar compounds. Its stability and resistance to hydrolysis make it particularly valuable in fragrance formulations where long-lasting scent is desired.
Propriétés
Numéro CAS |
68797-74-0 |
|---|---|
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl) hexanoate |
InChI |
InChI=1S/C16H30O2/c1-5-6-7-8-15(17)18-14-11-9-13(10-12-14)16(2,3)4/h13-14H,5-12H2,1-4H3 |
Clé InChI |
BSARXNDZALPCHW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OC1CCC(CC1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


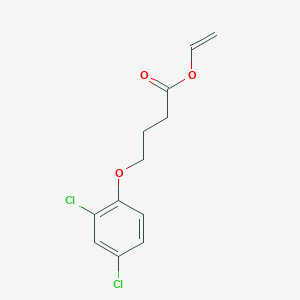
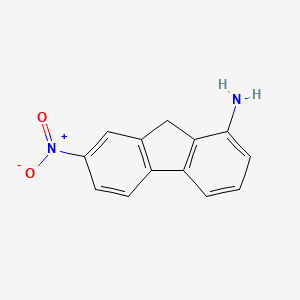
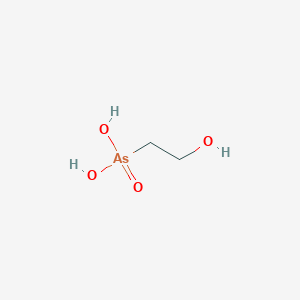
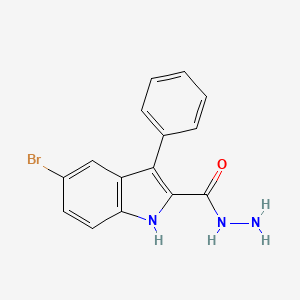
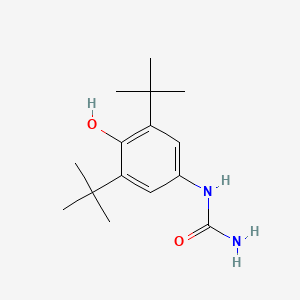
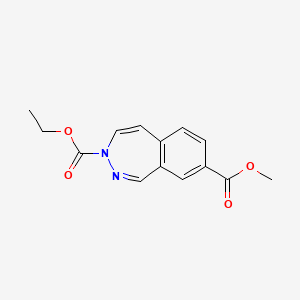
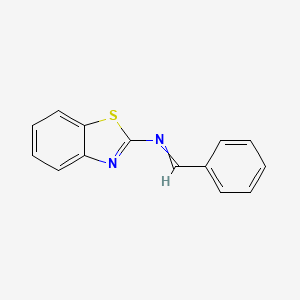
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
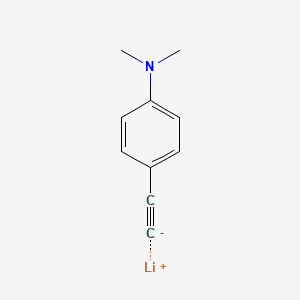
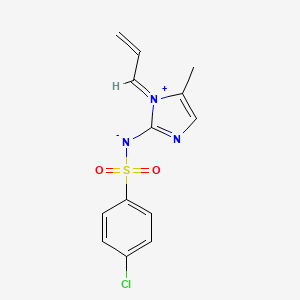
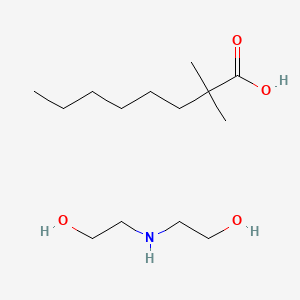
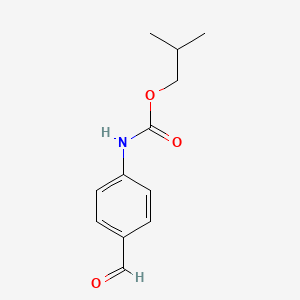
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
